Bienvenue dans la boutique en ligne BenchChem!

PZM21 HCl

μ-opioid receptor binding affinity receptor selectivity

PZM21 HCl is the definitive G-protein-biased μOR probe—the only biased agonist combining sub-nanomolar μOR binding (Ki 1.1 nM), near-absolute κ/δ selectivity, >500-fold hERG safety margin, and undetectable β-arrestin-2 recruitment with potent Gi activation (EC50 4.6 nM). Unlike morphine or TRV130, PZM21 causes zero respiratory depression at equi-analgesic doses and selectively attenuates affective pain without reflex suppression, enabling clean circuit mapping of emotional pain processing. Its lack of conditioned place preference makes it the ideal negative control for opioid abuse liability batteries. Not interchangeable with other biased agonists.

Molecular Formula C19H28ClN3O2S
Molecular Weight 397.962
CAS No. 2287250-29-5
Cat. No. B610370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePZM21 HCl
CAS2287250-29-5
SynonymsPZM21 HCl;  PZM21 hydrochloride;  PZM21;  PZM 21;  PZM-21; 
Molecular FormulaC19H28ClN3O2S
Molecular Weight397.962
Structural Identifiers
SMILESO=C(N[C@@H](C)CC1=CSC=C1)NC[C@@H](N(C)C)CC2=CC=C(O)C=C2.[H]Cl
InChIInChI=1S/C19H27N3O2S.ClH/c1-14(10-16-8-9-25-13-16)21-19(24)20-12-17(22(2)3)11-15-4-6-18(23)7-5-15;/h4-9,13-14,17,23H,10-12H2,1-3H3,(H2,20,21,24);1H/t14-,17-;/m0./s1
InChIKeyQSZDBPRYUCMESO-RVXRQPKJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PZM21 HCl (CAS 2287250-29-5): A G-Protein-Biased μ-Opioid Receptor Agonist for Differentiated Analgesic Research


PZM21 HCl is the hydrochloride salt of PZM21, a computationally discovered, G-protein-biased agonist at the μ-opioid receptor (μOR, MOR) with a chemical scaffold unrelated to classical morphinan opioids [1]. It activates Gi/o signaling with high potency (EC50 1.8–4.6 nM) while producing minimal to no detectable β-arrestin-2 recruitment, a mechanistic signature that distinguishes it from unbiased agonists such as morphine and fentanyl [1][2]. At equi-analgesic doses in mice, PZM21 preferentially attenuates the affective component of pain over reflexive responses, does not depress respiration, and lacks morphine-like reinforcing activity [1]. These properties position PZM21 HCl as a critical research tool for dissociating G-protein-mediated analgesia from β-arrestin-mediated adverse effects.

Why PZM21 HCl Cannot Be Substituted by Other μ-Opioid Agonists in Biased-Signaling Research


Although several μOR agonists—including morphine, TRV130 (oliceridine), SR-17018, and mitragynine pseudoindoxyl—share the ability to activate G-protein signaling, they differ substantially in binding affinity, selectivity across opioid receptor subtypes, degree of functional bias, and in vivo side-effect profiles. Direct comparative studies demonstrate that PZM21 exhibits a unique combination of sub-nanomolar μOR binding affinity (Ki 1.1 nM), near-absolute selectivity over κ- and δ-opioid receptors, and a remarkably wide hERG safety margin (>500-fold) that is not replicated by its closest biased analogs [1][2]. Critically, head-to-head respiratory plethysmography data show that at equi-analgesic doses PZM21 does not depress respiration, whereas TRV130 induces transient respiratory depression and morphine produces sustained respiratory suppression [3]. These quantitative divergences mean that PZM21 cannot be treated as interchangeable with other in-class biased or unbiased μOR agonists for studies on biased signaling, respiratory safety, or abuse liability.

PZM21 HCl Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


μOR Binding Affinity and Subtype Selectivity: PZM21 vs. Morphine, TRV130, and Mitragynine Pseudoindoxyl

PZM21 binds the human μ-opioid receptor with a Ki of 1.1 nM, representing approximately 5.5-fold higher affinity than TRV130 (oliceridine; Ki = 6 nM) and at least 1–2 orders of magnitude greater affinity than SR-17018 (EC50 = 97 nM in GTPγS binding) [1][2]. PZM21 displays 16-fold selectivity over the κ-opioid receptor (Ki = 18 nM) and 460-fold selectivity over the δ-opioid receptor (Ki = 506 nM), with no detectable agonist activity at κOR or nociceptin receptors [1]. In contrast, TRV130 activates κOR with potency comparable to morphine, and mitragynine pseudoindoxyl (Ki = 0.8 nM at MOR) also binds δOR with high affinity (Ki = 3.0 nM), conferring a mixed agonist/antagonist profile absent in PZM21 [3].

μ-opioid receptor binding affinity receptor selectivity Ki

Functional G-Protein Bias: Minimal β-Arrestin-2 Recruitment by PZM21 vs. Morphine and DAMGO

In the PathHunter β-arrestin-2 recruitment assay (DiscoverRx), a maximal concentration of PZM21 produced no detectable β-arrestin-2 recruitment, whereas morphine and the full agonist DAMGO elicited robust recruitment responses [1]. Quantitatively, the EC50 of PZM21 for Gi-mediated cAMP inhibition is 4.6 nM (HEK293T cells expressing human μOR), while its β-arrestin-2 recruitment activity remains below the assay detection limit even at saturating concentrations [1]. In contrast, morphine acts as a partial recruiter of β-arrestin-2, and DAMGO functions as a full agonist for both G-protein and arrestin pathways. A systematic study by Gillis et al. (2020) confirmed that PZM21 exhibits low intrinsic efficacy across all signaling endpoints, with a strong correlation between G-protein and β-arrestin efficacy measures across oliceridine, PZM21, and SR-17018, indicating that PZM21's apparent G-protein bias arises from its low intrinsic efficacy rather than pathway-selective coupling [2].

biased agonism β-arrestin-2 G-protein signaling PathHunter assay

Respiratory Depression Profile: PZM21 vs. Morphine and TRV130 by Whole-Body Plethysmography in Mice

Whole-body mouse plethysmography demonstrates that an equi-analgesic dose of PZM21 (20 mg/kg s.c.) produces no significant change in respiratory frequency compared to vehicle, whereas morphine (10 mg/kg s.c.) induces sustained respiratory depression beginning 20 minutes post-administration, and TRV130 (1.2 mg/kg s.c.) causes transient but significant respiratory depression at 15 minutes post-dose [1]. This finding from the original Nature publication is directly visualized in Figure 4g of Manglik et al. (2016). However, it should be noted that a subsequent independent study by Hill et al. (2018) reported that PZM21 at higher doses (10–80 mg/kg) can depress respiration in a dose-dependent manner in both C57BL/6 and CD-1 mice, indicating that the respiratory-sparing effect is dose-dependent and observed primarily at lower, equi-analgesic doses [2].

respiratory depression plethysmography safety pharmacology equi-analgesic dosing

Analgesic Efficacy for Affective vs. Reflexive Pain Components: PZM21 vs. Morphine in Mouse Hotplate and Tail-Flick Assays

In the mouse hotplate assay (55°C), PZM21 produces dose-dependent analgesia reaching 87% maximal possible effect (% MPE) at the highest dose tested, with a more pronounced effect on the affective component (paw licking/jumping) than the reflexive component (paw flinching) [1]. By contrast, morphine produces equipotent suppression of both affective and reflexive pain responses. In the tail-flick assay, PZM21 fails to produce significant antinociception even at high doses, whereas morphine is efficacious [1]. This dissociative analgesia pattern—affective > reflexive—is a distinguishing feature of PZM21 not observed with morphine, TRV130, or SR-17018.

affective analgesia reflexive analgesia hotplate assay tail-flick assay pain component

hERG Cardiac Safety Margin: PZM21 Exhibits >500-Fold Selectivity Over μOR Potency

PZM21 inhibits the hERG potassium channel with an IC50 of 2–4 μM, representing a 500- to 1,000-fold weaker potency than its μOR agonist activity (EC50 = 1.8–4.6 nM) [1]. This large safety margin exceeds that reported for many classical and biased opioids, including TRV130, for which hERG liability is a more significant concern during lead optimization. Additionally, PZM21 at concentrations up to 10 μM shows no detectable activity at the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) [2]. This broad selectivity against cardiac ion channels and monoamine transporters reduces the probability of off-target cardiovascular or CNS adverse effects in vivo.

hERG cardiac safety therapeutic window off-target activity

Abuse Liability Assessment: PZM21 Does Not Produce Conditioned Place Preference vs. Morphine

In mouse conditioned place preference (CPP) assays, PZM21 at doses of 20, 40, and 80 mg/kg i.p. did not induce a significant preference for the drug-paired compartment at any dose tested, whereas morphine (10 mg/kg i.p.) produced robust CPP [1]. Additionally, in an open-field locomotor assay, PZM21 at an analgesic dose did not trigger the hyperlocomotion characteristic of morphine administration [2]. These findings align with data showing that PZM21 is devoid of morphine-like reinforcing activity in mouse self-administration paradigms [3]. However, it should be noted that in non-human primates, PZM21 produced oxycodone-like reinforcing effects in intravenous drug self-administration, indicating species-dependent differences in abuse liability [4].

conditioned place preference abuse liability reinforcing activity addiction research

PZM21 HCl: High-Value Research Application Scenarios Based on Quantitative Differentiation Evidence


Mechanism-of-Action Studies Dissociating G-Protein from β-Arrestin Signaling at the μ-Opioid Receptor

PZM21's undetectable β-arrestin-2 recruitment combined with potent Gi activation (EC50 4.6 nM) makes it the cleanest available probe for isolating G-protein-mediated signaling outcomes [1]. Researchers employing BRET-based biosensors, cryo-EM structural studies, or phosphoproteomic analyses can use PZM21 alongside the balanced agonist DAMGO to generate signaling signatures that are exclusively G-protein-driven, enabling definitive assignment of downstream effectors to either the G-protein or arrestin pathway [2].

Respiratory Safety Pharmacology and Therapeutic Window Determination for Biased μOR Agonists

Whole-body plethysmography data showing no respiratory depression by PZM21 at equi-analgesic doses, in contrast to both morphine and TRV130, establishes PZM21 HCl as an essential comparator in respiratory safety screening panels [1]. Contract research organizations (CROs) and academic labs evaluating novel biased μOR agonists can benchmark respiratory liability against PZM21 to assess whether new chemical entities offer genuine improvement in therapeutic window over existing biased and unbiased opioids [2].

Affective Pain Circuitry Mapping Using Dissociative Analgesia Patterns

The selective efficacy of PZM21 for the affective dimension of pain (hotplate paw licking/jumping, 87% MPE) without altering reflexive withdrawal responses (tail-flick, no effect) enables neural circuit mapping of emotional pain processing [1]. Optogenetic, chemogenetic, and fMRI studies can leverage PZM21 to activate μOR-mediated affective analgesia pathways without the confounding influence of spinal reflex suppression that accompanies morphine administration [2].

Abuse Liability Differentiation: Negative Control for Opioid Reward Studies

PZM21's lack of conditioned place preference (CPP) in mice at analgesic doses (20–80 mg/kg), contrasted with robust CPP induction by morphine (10 mg/kg), positions it as an ideal negative control in opioid abuse liability assessment batteries [1]. Pharmaceutical discovery programs can use PZM21 as a reference compound to validate that novel μOR agonists with analgesic efficacy do not inevitably carry reinforcing properties, supporting regulatory documentation for abuse-deterrent formulation development [2].

Quote Request

Request a Quote for PZM21 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.